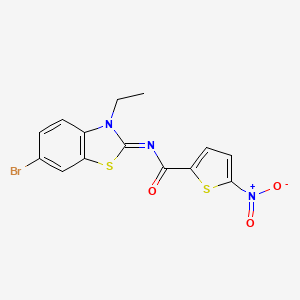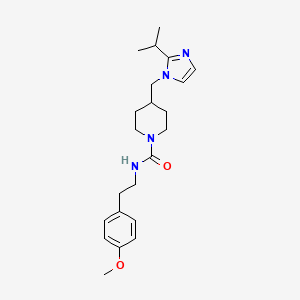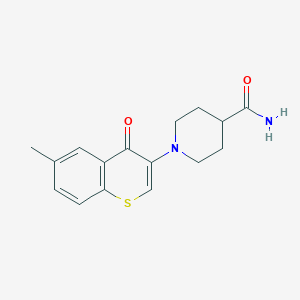![molecular formula C16H18F3N3O4 B2672939 3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate CAS No. 320423-06-1](/img/structure/B2672939.png)
3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole carboxamide derivative . Pyrazole carboxamides represent an important class of fungicides in agrochemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds were prepared from ethyl 4,4,4-trifluoroacetoacetate and triethyl orthoformate as starting materials .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant area of application for such compounds involves the synthesis of novel molecules with potential for anti-inflammatory, antimicrobial, and antioxidant properties. Bandgar et al. (2009) explored the synthesis of a novel series of pyrazole chalcones, demonstrating promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities. This study highlights the potential of compounds structurally related to 3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate in drug discovery and development processes (Bandgar et al., 2009).
Nanoparticle Carrier Systems
Another application is found in the development of nanoparticle carrier systems for agricultural purposes. Campos et al. (2015) investigated solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, showcasing the potential for sustained release profiles and decreased environmental toxicity. Such research indicates the utility of carbamate compounds in formulating more efficient and environmentally friendly agricultural chemicals (Campos et al., 2015).
Herbicidal Activity
Research on carbamates also extends to the field of agriculture, with studies exploring their herbicidal activity. Lee et al. (1989) synthesized carbamate compounds and evaluated their phytotoxic effects on various seed germination and seedling growth, indicating the potential of such compounds in developing new herbicides with selective toxicity profiles (Lee et al., 1989).
Molecular Synthesis and Analysis
On the molecular level, studies such as those conducted by Prabhuswamy et al. (2016) focus on the synthesis of compounds with specific structures, like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, and their crystal structure analysis. This work contributes to our understanding of molecular interactions and the potential for designing compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4/c1-22-9-11(14(21-22)16(17,18)19)20-15(23)26-7-6-10-4-5-12(24-2)13(8-10)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSPATLMXOCRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)NC(=O)OCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate](/img/structure/B2672857.png)
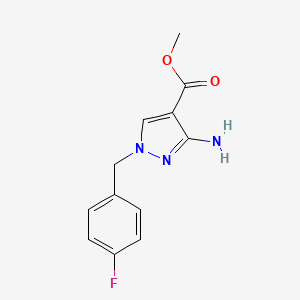
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)
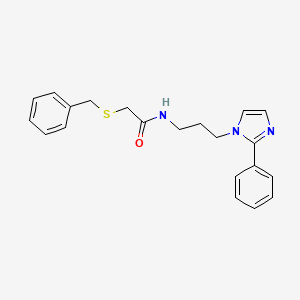
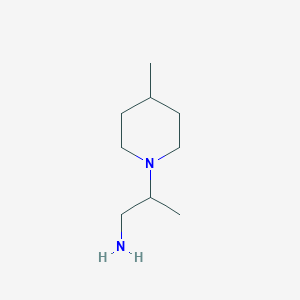
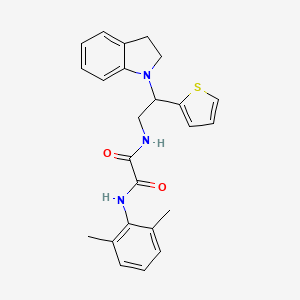


![1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2672874.png)
